BenchChemオンラインストアへようこそ!

12-Oxoleukotriene B4

calcium signaling neutrophil activation BLT receptor pharmacology

12-Oxoleukotriene B4 (12-Oxo-LTB4; CAS 136696-10-1) is a naturally occurring eicosanoid metabolite generated from Leukotriene B4 (LTB4) through the action of LTB4 12-hydroxydehydrogenase in the presence of NADP+ as a cofactor. As an intermediate in the lipoxygenase-catalyzed arachidonic acid metabolic pathway, 12-Oxo-LTB4 retains measurable pro-inflammatory activity including stimulation of calcium mobilization and induction of neutrophil migration, albeit with substantially attenuated potency relative to its parent compound LTB4.

Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
CAS No. 136696-10-1
Cat. No. B151568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Oxoleukotriene B4
CAS136696-10-1
Synonyms12-oxo-LTB4
12-oxoleukotriene B4
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCCCCC=CCC(=O)C=CC=CC=CC(CCCC(=O)O)O
InChIInChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,19,22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t19-/m1/s1
InChIKeySJVWVCVZWMJXOK-NOJHDUNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥90%A solution in acetonitrile

12-Oxoleukotriene B4 (CAS 136696-10-1) for Research Procurement: Potency and Metabolic Role as an LTB4-Derived Eicosanoid


12-Oxoleukotriene B4 (12-Oxo-LTB4; CAS 136696-10-1) is a naturally occurring eicosanoid metabolite generated from Leukotriene B4 (LTB4) through the action of LTB4 12-hydroxydehydrogenase in the presence of NADP+ as a cofactor [1]. As an intermediate in the lipoxygenase-catalyzed arachidonic acid metabolic pathway, 12-Oxo-LTB4 retains measurable pro-inflammatory activity including stimulation of calcium mobilization and induction of neutrophil migration, albeit with substantially attenuated potency relative to its parent compound LTB4 [2]. This compound serves as a critical research tool for dissecting the structural determinants of BLT receptor activation, investigating LTB4 metabolic inactivation pathways, and establishing analytical standards for eicosanoid profiling in inflammation models.

12-Oxoleukotriene B4 vs. Parent LTB4 and Related Metabolites: Why Potency Attenuation Demands Precise Compound Selection


Leukotriene B4 and its downstream metabolites exhibit widely divergent biological activities, making compound identity critical for experimental reproducibility. LTB4 acts as a high-potency agonist at BLT1 and BLT2 receptors, whereas its initial oxidative metabolite 12-Oxo-LTB4 displays approximately 70-fold lower potency in calcium mobilization assays . Further reduction products such as 10,11-dihydro-LTB4 and 10,11-dihydro-12-oxo-LTB4 exhibit even more pronounced activity attenuation, with dihydro-LTB4 isomers having nearly completely lost their chemotactic activity [1]. Simply substituting one LTB4-pathway metabolite for another without accounting for these quantitative potency differences will confound dose-response relationships and mechanistic interpretations in inflammation, neutrophil biology, or receptor pharmacology studies.

12-Oxoleukotriene B4 Procurement Evidence Guide: Quantified Differentiation from LTB4 and Pathway Metabolites


Calcium Mobilization Potency: 12-Oxo-LTB4 Exhibits ~70-Fold Reduction in EC50 Relative to Parent LTB4 in Human Neutrophils

12-Oxo-LTB4 stimulates calcium mobilization in human neutrophils with an EC50 of 33 nM, which is approximately 70-fold less potent than parent LTB4 (EC50 = 0.46 nM) measured under identical assay conditions . This quantitative attenuation was independently corroborated in a comprehensive structure-activity study demonstrating that 12-oxo-LTB4 is 60 to 100 times less potent than LTB4 in stimulating neutrophil calcium responses [1]. The potency reduction arises from substitution of the C12 hydroxyl group with a keto moiety, which impairs optimal BLT receptor engagement while retaining sufficient affinity to elicit partial agonism.

calcium signaling neutrophil activation BLT receptor pharmacology

Neutrophil Migration Induction: 12-Oxo-LTB4 Requires ~63-Fold Higher Concentration Than LTB4 to Achieve Comparable Chemotactic Response

12-Oxo-LTB4 induces neutrophil migration with an EC50 of 170 nM, compared to parent LTB4 which elicits comparable chemotactic responses at an EC50 of 2.7 nM under the same experimental conditions . The primary literature source that generated these values confirms that 12-oxo-LTB4 and 10,11-dihydro-LTB4 were 60 to 100 times less potent than LTB4 in stimulating neutrophils, while 10,11-dihydro-12-oxo-LTB4 and 10,11-dihydro-12-epi-LTB4 exhibited still lower potencies [1]. This places 12-Oxo-LTB4 in an intermediate potency position within the LTB4 metabolic cascade—substantially attenuated relative to LTB4 yet more active than its further reduced derivatives.

neutrophil chemotaxis leukocyte migration inflammation modeling

Receptor Binding Affinity: 12-Oxo-LTB4 Displays Approximately 100-Fold Higher IC50 for BLT Receptor-Mediated Calcium Response Than LTB4

The IC50 value of 12-Oxo-LTB4 for increasing intracellular calcium in human leukocytes—a response mediated through BLT (LTB4 receptor) engagement—is approximately 100 times higher than that of LTB4 [1]. This indicates that 12-Oxo-LTB4 retains the capacity to bind and activate BLT receptors but requires roughly two orders of magnitude higher concentration to achieve comparable receptor occupancy and downstream signaling. The structural modification at C12 (hydroxyl to keto) therefore does not abolish receptor recognition but substantially reduces binding affinity and/or activation efficacy.

BLT receptor receptor binding pharmacology

Metabolic Fate and Analytical Detection: 12-Oxo-LTB4 Serves as an Identifiable Transient Intermediate Prior to Rapid Conversion to Dihydro Metabolites

12-Oxo-LTB4 is the initial oxidative metabolite formed from LTB4 via the LTB4 12-hydroxydehydrogenase pathway, undergoing rapid enzymatic conversion first to 10,11-dihydro-12-oxo-LTB4, followed by reduction of the 12-oxo group to yield 10,11-dihydro-LTB4 . In RP-HPLC analysis, 12-oxo-LTB4 elutes at 7.8 minutes under isocratic conditions (acetonitrile/water/acetic acid 50:50:0.01, pH 5.6, Cosmosil 5C18-AR column), while its further reduced metabolite 10,11,14,15-tetrahydro-12-oxo-LTB4 elutes at 12.6 minutes under the same chromatographic system [1]. This distinct retention profile enables unambiguous analytical discrimination of 12-Oxo-LTB4 from both upstream (LTB4) and downstream (dihydro, tetrahydro) metabolites in complex biological matrices.

eicosanoid metabolism LC-MS analysis biomarker development

Structure-Activity Specificity: 6-cis Configuration Is Required for Biological Activity; 6-trans Isomers Exhibit Markedly Reduced Potency

Comparative analysis of chemically synthesized 6-cis and 6-trans isomers of 12-oxo-LTB4 revealed that the 6-trans isomers were much less potent than the 6-cis compounds in stimulating neutrophil calcium mobilization [1]. The EC50 values for biologically derived (enzymatically formed) 12-oxo-LTB4 and chemically synthesized 6-cis 12-oxo-LTB4 were similar, confirming that the biologically formed compound retains the 6,7-double bond in the cis configuration [1]. In contrast, the 6-trans isomers of 12-oxo-LTB4 and 10,11-dihydro-12-oxo-LTB4 displayed substantially reduced biological activity, demonstrating strict stereochemical requirements for BLT receptor engagement.

stereochemistry structure-activity relationship receptor selectivity

In Vivo Metabolic Conversion: 12-Oxo-LTB4 Accumulates as the Inactive LTB4 Metabolite in Lung Tissue During Inflammatory Challenge

In a Mycobacterium tuberculosis infection model using wild-type mice, supplementary LTB4 administered exogenously was predominantly metabolized to the inactive form 12-oxo-LTB4 in lung tissue, whereas 5-LO−/− mice lacking endogenous leukotriene biosynthesis exhibited worsened inflammation and tissue damage upon LTB4 inoculation due to impaired metabolic inactivation capacity [1]. This in vivo metabolic flux demonstrates that 12-Oxo-LTB4 represents a terminal inactivation product in tissues expressing LTB4 12-hydroxydehydrogenase, serving as a functional biomarker of LTB4 clearance rather than an active pro-inflammatory driver.

in vivo metabolism pulmonary inflammation tuberculosis model

12-Oxoleukotriene B4 Optimal Research Applications: From Analytical Standardization to Receptor Pharmacology


Calibrated Partial Agonist for BLT Receptor Structure-Activity Relationship Studies

Researchers investigating the molecular determinants of BLT1/BLT2 receptor activation can employ 12-Oxo-LTB4 as a precisely calibrated partial agonist tool compound. With EC50 values of 33 nM for calcium mobilization and 170 nM for neutrophil migration—approximately 63- to 100-fold higher than parent LTB4 [1]—12-Oxo-LTB4 occupies an intermediate potency window that enables dose-response characterization across a physiologically relevant concentration range without receptor saturation at low doses. The retention of BLT-mediated activity, despite the C12 hydroxyl-to-keto substitution, makes this compound particularly valuable for dissecting which structural features govern full versus partial agonism, and for benchmarking novel synthetic LTB4 analogs against a well-characterized natural metabolite.

LC-MS/MS Analytical Standard for Eicosanoid Metabolomics and LTB4 Pathway Flux Quantification

For analytical laboratories conducting targeted eicosanoid profiling or untargeted metabolomics in inflammatory disease models, 12-Oxo-LTB4 serves as an essential authentic standard. Its distinct RP-HPLC retention time (7.8 minutes under standard isocratic conditions) [1] enables unambiguous identification and quantification of this LTB4 metabolite in complex biological matrices including plasma, bronchoalveolar lavage fluid, and tissue homogenates. Procurement of high-purity (≥98%) 12-Oxo-LTB4 is necessary for establishing calibration curves, determining limits of detection and quantification, and validating LC-MS/MS multiple reaction monitoring (MRM) transitions. This compound is specifically required for studies assessing LTB4 12-hydroxydehydrogenase activity as a determinant of inflammatory resolution, as demonstrated by the accumulation of 12-Oxo-LTB4 in lung tissue following LTB4 administration in tuberculosis infection models .

Neutrophil Functional Studies Requiring Submaximal Chemoattractant Stimulation

Experimental protocols examining neutrophil activation, chemotaxis, or degranulation often require graded levels of stimulation rather than maximal receptor activation. 12-Oxo-LTB4, with an EC50 of 170 nM for neutrophil migration compared to 2.7 nM for LTB4 [1], provides a submaximal chemoattractant stimulus that avoids the ceiling effects and receptor desensitization frequently encountered with parent LTB4 at concentrations exceeding 10 nM. This property makes 12-Oxo-LTB4 suitable for chemotaxis assays where subtle modulatory effects of test compounds (e.g., receptor antagonists, signaling pathway inhibitors) on neutrophil migration need to be detected, or for studies examining heterologous receptor cross-talk where partial BLT agonism is experimentally advantageous relative to full LTB4 agonism.

Enzymatic Activity Assays for LTB4 12-Hydroxydehydrogenase Characterization

Investigators studying the enzymatic properties of LTB4 12-hydroxydehydrogenase—the NADP+-dependent oxidoreductase that catalyzes the conversion of LTB4 to 12-Oxo-LTB4 [1]—require authentic 12-Oxo-LTB4 for multiple assay applications. The compound is needed as a reference standard for validating product formation in enzyme activity assays (e.g., by co-elution in HPLC analysis), for establishing calibration curves in quantitative enzymatic studies, and as a substrate for downstream enzymatic steps in the complete LTB4 inactivation pathway (i.e., further conversion to 10,11-dihydro-12-oxo-LTB4 and subsequent reduction to 10,11-dihydro-LTB4) . Given the tissue-specific expression of this enzyme with highest abundance in liver and kidney [2], 12-Oxo-LTB4 procurement supports research on organ-specific eicosanoid metabolism and the role of LTB4 inactivation in limiting systemic inflammatory responses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 12-Oxoleukotriene B4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.